molecular formula C12H16O5 B8407956 2,3,5-Trioxocyclopentaneheptanoic acid

2,3,5-Trioxocyclopentaneheptanoic acid

Cat. No.: B8407956
M. Wt: 240.25 g/mol
InChI Key: YNXXIKVLODBVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trioxocyclopentaneheptanoic acid is a high-purity chemical reagent designed for advanced pharmaceutical and biochemical research. This compound features a cyclopentane core with multiple oxo groups and a heptanoic acid side chain, a structure that is of significant interest in synthetic organic chemistry. Its core research value lies in its potential as a key synthetic intermediate or precursor in the development of more complex, biologically active molecules. Specifically, compounds with similar structural motifs, such as cyclopentane rings with oxo and carboxylic acid side chains, are frequently explored as intermediates in the synthesis of prostaglandin analogues . Prostaglandins and their synthetic agonists are a major area of investigation due to their role in a wide range of physiological processes, including inflammation, immune response, and smooth muscle contraction . Researchers can utilize this compound to develop novel EP2 receptor agonists, which have been studied for potential therapeutic applications in treating conditions like dysmenorrhea and glaucoma . Furthermore, the heptanoic acid (C7) component suggests a potential connection to research on odd-carbon fatty acids. Heptanoate and its derivatives are known to be metabolized to produce propionyl-CoA, which can replenish succinyl-CoA in the tricarboxylic acid (TCA) cycle . This anaplerotic process is a critical area of study in metabolic disorders and epilepsy research, as demonstrated by the use of compounds like triheptanoin to delay seizure development in animal models . The mechanism of action for research applications is therefore twofold: firstly, as a building block in stereoselective synthesis for drug discovery campaigns, and secondly, as a tool compound for investigating cellular energy metabolism and the role of anaplerosis in disease models. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

7-(2,3,5-trioxocyclopentyl)heptanoic acid

InChI

InChI=1S/C12H16O5/c13-9-7-10(14)12(17)8(9)5-3-1-2-4-6-11(15)16/h8H,1-7H2,(H,15,16)

InChI Key

YNXXIKVLODBVEE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C(=O)C1=O)CCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,3,5-trioxocyclopentaneheptanoic acid (and its ester) with structurally or functionally related compounds based on available evidence:

Compound Structure Key Features Applications References
This compound (ethyl ester) Cyclopentane ring with 3 oxo groups + heptanoic acid ethyl ester chain Reactive ketones, aliphatic chain for solubility and derivatization Organic synthesis intermediates, potential biomaterials (inferred from ester)
2,3,5-Triiodobenzoic Acid (TIBA) Benzoic acid with iodine at positions 2, 3, and 5 High radiopacity, auxin transport inhibition Vascular implants (radiopaque coatings), agriculture (plant growth regulation)
5-Heptenoic acid derivatives Cyclopentane ring with dihydroxy/chlorophenoxy substituents + heptenoic acid Anti-inflammatory, prostaglandin-like activity Pharmaceutical research (e.g., anti-thrombotic agents)
Cyclopentaneheptanoic acid derivatives Variants with hydroxy/cyclopentyl substituents (e.g., 56639-71-5) Hydrophobic backbone, hydroxyl groups for hydrogen bonding Hypothetical use in drug design (steroid analogs)

Key Comparisons :

Functional Group Reactivity: The trioxo groups in this compound enhance electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines), unlike TIBA, where iodine atoms dominate reactivity (e.g., radiopacity and auxin inhibition) . Compared to 5-heptenoic acid derivatives (e.g., prostaglandin analogs in ), the trioxo compound lacks hydroxyl groups critical for receptor binding but offers greater stability due to ketone rigidity .

Physicochemical Properties: The ethyl ester of this compound has a molecular weight of ~280 g/mol, lower than TIBA (~499 g/mol), which may improve solubility in nonpolar solvents .

Biological and Industrial Applications: TIBA is extensively used in vascular scaffolds (as a radiopaque coating) and agriculture, whereas the trioxo compound’s ester form is primarily a synthetic intermediate .

Preparation Methods

Cyclopentane Ring Formation

Prostaglandin analogues often utilize intramolecular aldol condensation or ene reactions to construct the cyclopentane core. For 2,3,5-trioxocyclopentaneheptanoic acid, a plausible route involves:

  • Oxidative cyclization : A linear heptanoic acid derivative bearing ketone groups at C2, C3, and C5 could undergo cyclization under acidic or basic conditions.

  • Ketone introduction : Sequential oxidation of hydroxyl or alkene moieties using Jones reagent (CrO₃/H₂SO₄) or ozonolysis might generate the trioxo functionality.

Protecting Group Chemistry

Silyl ethers (e.g., tert-butyldimethylsilyl) are frequently employed in prostaglandin synthesis to mask hydroxyl groups during oxidation steps. For instance, temporary protection of secondary alcohols could prevent unwanted side reactions during ketone formation.

Analytical Characterization

Spectroscopic Data

While direct spectral data for this compound is scarce, related prostaglandin analogues exhibit:

  • ¹H NMR : Distinct signals for cyclopentane protons (δ 1.2–2.8 ppm) and carboxylic acid (δ 10–12 ppm).

  • ¹³C NMR : Carbonyl carbons (δ 170–210 ppm) and cyclopentane carbons (δ 20–50 ppm).

Chromatographic Purity

High-performance liquid chromatography (HPLC) methods for prostaglandins typically use C18 columns with acetonitrile/water gradients (10–90% over 20 minutes). Retention times for trioxo derivatives would depend on polarity, with earlier elution compared to esterified analogues.

Challenges and Optimizations

Selectivity in Oxidation

Achieving three ketone groups on a cyclopentane ring without over-oxidation requires precise control. Tempo/NaOCl systems or Swern oxidation (oxalyl chloride/DMSO) offer milder alternatives to traditional chromium-based reagents.

Catalyst Recycling

Pd/C recovery remains a cost factor in large-scale synthesis. Recent advances in magnetic nanoparticle-supported Pd catalysts could improve recyclability while maintaining activity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Pd/C HydrogenationHigh catalyst availabilityUndisclosed yieldsIndustrial
Oxidative CyclizationNo metal catalystsRisk of side oxidationLab-scale
Enzymatic SynthesisStereoselectivityLimited substrate toleranceExperimental

Q & A

Q. What are the established synthetic routes for 2,3,5-Trioxocyclopentaneheptanoic acid, and what are their respective yields and limitations?

The synthesis of this compound is typically achieved through cyclization and oxidation reactions. A common approach involves the use of prostaglandin precursors, where intermediates like 3-(methoxyoxoacetyl)-2,4,5-trioxocyclopentaneheptanoic acid are synthesized via multi-step catalytic processes . Key steps include:

  • Oxidative cyclization : Using oxidizing agents such as Jones reagent or pyridinium chlorochromate to form the trioxocyclopentane ring.
  • Carboxylic acid functionalization : Employing ester hydrolysis under acidic or basic conditions to yield the final product.
    Reported yields range from 40% to 65%, with limitations arising from side reactions (e.g., over-oxidation) and purification challenges due to polar byproducts. Researchers should optimize reaction stoichiometry and employ column chromatography for purification .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

A combination of NMR spectroscopy (¹H, ¹³C, and DEPT for stereochemical analysis), FT-IR (to confirm carbonyl and hydroxyl groups), and mass spectrometry (HRMS for molecular ion validation) is recommended. For crystalline samples, X-ray diffraction can resolve the spatial arrangement of the trioxocyclopentane ring and heptanoic acid chain, as demonstrated in related cyclopentane derivatives . Note: Discrepancies in CAS numbers (e.g., 22935-42-8 vs. 22935-41-7) suggest possible isomer variations; cross-validate using spectroscopic data .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in prostaglandin analog synthesis?

The compound’s stereochemistry directly impacts its role as a prostaglandin precursor. For example, the R-configuration at the cyclopentane ring enhances electrophilic reactivity, facilitating nucleophilic attacks in prostaglandin E1 (PGE1) synthesis. In contrast, the S-configuration may lead to steric hindrance, reducing coupling efficiency. Researchers should employ chiral catalysts (e.g., Sharpless epoxidation systems) or enzymatic resolution to control stereochemistry . Comparative studies with analogs like Misoprostol highlight the importance of maintaining the 1,3-dioxolane ring geometry for biological activity .

Q. What strategies can mitigate degradation of this compound during storage and handling in experimental settings?

Degradation pathways include hydrolysis of the trioxocyclopentane ring and oxidation of the heptanoic acid chain. Mitigation strategies:

  • Storage : Under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation.
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w.
  • Analytical monitoring : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) to track degradation products. Adjust mobile phase pH to 3.0 (using phosphoric acid) to enhance peak resolution .

Methodological Considerations

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often stem from catalyst selection (homogeneous vs. heterogeneous) and reaction scale . For instance:

Catalyst Yield (%) Purity (%)
Pd/C (5% wt)5592
Raney Ni4885
Small-scale reactions (≤10 mmol) typically report higher yields due to easier heat management. For reproducibility, document reaction parameters (e.g., stirring rate, solvent purity) and validate via independent methods like TLC or GC-MS .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict bond dissociation energies and HOMO-LUMO gaps, critical for understanding oxidative stability. Molecular docking studies (AutoDock Vina) may elucidate interactions with prostaglandin receptors, though experimental validation via isothermal titration calorimetry (ITC) is advised .

Note on Contradictions : CAS number variations (e.g., 22935-42-8 vs. 22935-41-7) may indicate isomerism or synthesis pathway differences. Researchers should verify compound identity via spectroscopic cross-referencing and consult pharmacological databases for contextual clarity .

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